molecular formula C22H27FN2O2 B214909 1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine

1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine

Cat. No. B214909
M. Wt: 370.5 g/mol
InChI Key: ZHXBSCJIMVEAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine, also known as Fipronil, is a widely used insecticide that belongs to the class of phenylpyrazole chemicals. Fipronil has been used extensively in agriculture, veterinary medicine, and public health programs due to its broad-spectrum activity against a range of insects.

Mechanism of Action

1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine acts by targeting the gamma-aminobutyric acid (GABA) receptor in the nervous system of insects. The binding of 1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine to the receptor disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect. 1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine has a unique mode of action that makes it highly effective against a wide range of insect pests.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine has been shown to have low toxicity to mammals and birds, but it can be toxic to aquatic organisms such as fish and crustaceans. 1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine can also persist in the environment for an extended period, leading to potential accumulation and bioaccumulation in the food chain. 1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine has been shown to affect the reproductive and developmental processes of some aquatic organisms, leading to concerns about its potential impact on the environment.

Advantages and Limitations for Lab Experiments

1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine has several advantages for use in laboratory experiments, including its broad-spectrum activity against a range of insects, its unique mode of action, and its low toxicity to mammals. However, 1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine can be expensive to produce, and its persistence in the environment can make it challenging to use in field studies. In addition, the potential impact of 1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine on non-target organisms must be carefully considered when using it in laboratory experiments.

Future Directions

There are several potential future directions for research on 1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of 1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine. Another area of research is the investigation of the potential impact of 1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine on non-target organisms and the environment. Finally, there is a need for further research on the potential use of 1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine in controlling mosquito populations that transmit diseases such as malaria and dengue fever.
Conclusion:
1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine is a widely used insecticide that has been extensively studied for its insecticidal properties. 1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine has a unique mode of action that makes it highly effective against a range of insect pests, but its persistence in the environment and potential impact on non-target organisms must be carefully considered. There are several potential future directions for research on 1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine, including the development of new formulations and delivery methods, investigation of its impact on the environment, and its potential use in controlling mosquito populations.

Synthesis Methods

1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine is synthesized by reacting 4-cyano-3-(trifluoromethyl)phenyl isocyanate with 2,6-dichloro-4-(trifluoromethyl)phenol in the presence of a base. The resulting intermediate is then reacted with piperazine and acetic anhydride to yield 1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine. The synthesis method is a complex process that requires careful handling of the chemicals and precise control of the reaction conditions.

Scientific Research Applications

1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine has been extensively studied for its insecticidal properties and has been shown to be effective against a wide range of pests, including termites, cockroaches, ants, and fleas. 1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine is also used in veterinary medicine to control ectoparasites such as ticks and fleas in dogs and cats. In addition, 1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine has been investigated for its potential use in controlling mosquito populations that transmit diseases such as malaria and dengue fever.

properties

Product Name

1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine

Molecular Formula

C22H27FN2O2

Molecular Weight

370.5 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-methyl-2-propan-2-ylphenoxy)ethanone

InChI

InChI=1S/C22H27FN2O2/c1-16(2)20-9-4-17(3)14-21(20)27-15-22(26)25-12-10-24(11-13-25)19-7-5-18(23)6-8-19/h4-9,14,16H,10-13,15H2,1-3H3

InChI Key

ZHXBSCJIMVEAAL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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